molecular formula C11H12ClN3O2 B2990075 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431964-86-1

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B2990075
CAS No.: 1431964-86-1
M. Wt: 253.69
InChI Key: DZCRRQICFFYBTQ-UHFFFAOYSA-N
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Description

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a benzoic acid derivative functionalized with a 4-amino-substituted pyrazole ring via a methylene (-CH2-) linker at the para position of the benzene ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Pyrazole derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCRRQICFFYBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:

  • Formation of 4-Amino-1H-pyrazole: : This can be achieved by reacting hydrazine with a suitable diketone or β-diketone under acidic conditions.

  • Methylation: : The amino group of 4-Amino-1H-pyrazole is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

  • Coupling with Benzoic Acid: : The resulting compound is then coupled with benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

  • Hydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the carboxylic acid group.

  • Substitution: : Substitution reactions can occur at the pyrazole nitrogen or the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or their derivatives.

  • Reduction: : Formation of reduced pyrazole derivatives or alcohols.

  • Substitution: : Formation of substituted pyrazoles or benzene derivatives.

Scientific Research Applications

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity/Notes Reference
4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid·HCl (Target) C11H12ClN3O2 253.69 (calculated) Not available 4-Amino-pyrazole, -CH2- linker, HCl salt Theoretical
4-(1H-Imidazol-1-ylmethyl)benzoic acid·HCl C11H11ClN2O2 238.67 135611-32-4 Imidazole, -CH2- linker, HCl salt Commercial (Thermo Scientific™)
4-((Dimethylamino)methyl)benzoic acid·HCl C10H14ClNO2 215.68 916211-64-8 Dimethylamine, -CH2- linker, HCl salt Similarity score: 0.89
(S)-Methyl 4-(1-aminoethyl)benzoate·HCl C10H14ClNO2 215.68 847728-91-0 Aminoethyl, methyl ester, HCl salt Storage: Room temperature
Ethyl 2-(3-piperidinylidene)acetate·HCl C9H16ClNO2 205.68 149353-84-4 Piperidine, ethyl ester, HCl salt Similarity score: 0.67

Key Observations

Heterocyclic Substituents: The target compound’s pyrazole ring differs from the imidazole in 4-(1H-imidazol-1-ylmethyl)benzoic acid·HCl (CAS 135611-32-4). Piperidine-based analogs (e.g., Ethyl 2-(3-piperidinylidene)acetate·HCl) exhibit higher lipophilicity due to their saturated six-membered ring, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Variations: The methyl ester in (S)-Methyl 4-(1-aminoethyl)benzoate·HCl (CAS 847728-91-0) replaces the carboxylic acid group, likely improving oral bioavailability but requiring metabolic activation for therapeutic efficacy . The dimethylamino group in 4-((Dimethylamino)methyl)benzoic acid·HCl introduces a basic tertiary amine, which could increase solubility at physiological pH compared to the primary amino group in the target compound .

Similarity Scores :

  • Computational similarity assessments (e.g., 0.62–0.89) highlight structural parallels in the benzoic acid backbone but underscore differences in substituent effects on physicochemical properties .

Implications for Research and Development

  • Bioactivity: Pyrazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The 4-amino group in the target compound may enhance interactions with ATP-binding pockets in kinases, a feature absent in imidazole or piperidine analogs .
  • Synthetic Challenges: The hydrochloride salt form necessitates careful handling to avoid decomposition, as noted in commercial analogs like 4-(1H-imidazol-1-ylmethyl)benzoic acid·HCl (storage: room temperature, sealed) .
  • Drug Design : Esterified analogs (e.g., methyl or ethyl esters) may serve as prodrugs, whereas carboxylic acid derivatives like the target compound are more suited for direct target engagement .

Biological Activity

4-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, a compound with the CAS number 1209999-30-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N3_3O2_2·HCl, with a molecular weight of 253.69 g/mol. The compound features a pyrazole ring, which is known for its bioactive properties.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of pyrazole effectively inhibited the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
  • IC50_{50} Values : The anticancer activity was quantified with IC50_{50} values ranging from 3.0 μM to 28.3 μM across different derivatives, showcasing the potential of pyrazole-containing compounds as effective anticancer agents .
CompoundCell LineIC50_{50} (μM)Growth Inhibition (%)
Compound AMDA-MB-2315.8554.25
Compound BHepG23.038.44
Compound CA54928.3-

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • Mechanism of Action : The compound was shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests a role in managing inflammatory diseases .
  • Case Studies : In animal models, administration of pyrazole derivatives resulted in decreased swelling and pain, indicating their therapeutic potential in treating inflammatory conditions.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound exhibits various other biological activities:

  • Antioxidant Properties : Studies have shown that derivatives of this compound can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated moderate antibacterial effects against certain strains, although further research is needed to fully elucidate this property .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized multiple analogs of pyrazole and evaluated their biological activities, confirming significant antiproliferative effects against various cancer cell lines .
  • In Silico Studies : Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, supporting the observed in vitro activities .
  • Comparative Analysis : A comparative study demonstrated that some pyrazole derivatives outperformed established anticancer drugs like doxorubicin in specific assays .

Q & A

Q. How does substituent variation impact fluorescence properties in imaging applications?

  • Analysis :
  • Fluorescence Spectroscopy : Measure emission maxima (e.g., λₑₘ = 450 nm for nitro-substituted analogs) .
  • Stokes Shift Calculations : Correlate with electron-donating/withdrawing groups .

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